Lipophilicity Modulation: logP Comparison with Des-Propyl Analogues
The 2‑propyl substituent of the target compound raises its predicted logP by approximately 1.2–1.4 log units compared to the des‑propyl analog 2‑[(6‑methylpyrimidin‑4‑yl)amino]ethanol, while the 6‑methyl group contributes an additional ~0.5 log units over the 6‑unsubstituted base scaffold [1][2]. This lipophilicity window is critical because many screening libraries select fragments with 0.5 ≤ logP ≤ 3.0 to balance permeability and solubility; the target compound's computed XLogP3 value of 1.4 sits near the centre of this range [1].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.4 (PubChem XLogP3) |
| Comparator Or Baseline | 2‑[(6‑Methylpyrimidin‑4‑yl)amino]ethanol (CID 24725330, computed logP ~0.2; class‑level estimate for 6‑unsubstituted analog ~‑0.5) |
| Quantified Difference | Δ logP ≈ +1.2 (vs. 6‑methyl analog) to ≈ +1.9 (vs. fully unsubstituted pyrimidine‑4‑aminoethanol core) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Controlling logP is essential for maintaining adequate aqueous solubility and passive membrane permeability; the target compound's intermediate logP makes it a more suitable starting point for lead optimization than highly polar des‑alkyl analogs.
- [1] PubChem Compound Summary CID 6459535, 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol: Computed Properties (XLogP3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/915914-21-5 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary CID 24725330, 2-[(6‑Methylpyrimidin‑4‑yl)amino]ethanol: Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24725330 (accessed 2026-05-07). View Source
